molecular formula C14H10BrNO2 B3056608 5-溴-3-(4-甲氧基苯基)-2,1-苯并异恶唑 CAS No. 728-21-2

5-溴-3-(4-甲氧基苯基)-2,1-苯并异恶唑

货号 B3056608
CAS 编号: 728-21-2
分子量: 304.14 g/mol
InChI 键: LIEUUAXXKPVLMY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a benzisoxazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

科学研究应用

光动力治疗应用

5-溴-3-(4-甲氧基苯基)-2,1-苯并异恶唑及其衍生物已在光动力治疗中显示出潜力,特别是在癌症治疗中。一项研究证明了用 5-溴-3-甲氧基-2-(λ1-氧化)亚苄基取代的锌酞菁,表现出高单线态氧量子产率。这些特性对于光动力癌症治疗中的 II 型光敏剂至关重要 (Pişkin, Canpolat, & Öztürk, 2020).

抗惊厥活性

与 5-溴-3-(4-甲氧基苯基)-2,1-苯并异恶唑相关的化合物已被评估其抗惊厥活性。例如,合成了 2-(2-溴-5-甲氧基苯基)-5-(3-亚芳基)-1,3-噻唑并[3,2-b]-1,2,4-三唑-6-(5H)-酮并进行了测试,某些化合物显示出有希望的抗惊厥特性 (Vijaya Raj & Narayana, 2006).

抗菌特性

与 5-溴-3-(4-甲氧基苯基)-2,1-苯并异恶唑密切相关的溴苯酚衍生物已从海藻中分离出来并测试了其抗菌活性。其中一些化合物对各种细菌菌株表现出中度活性 (Xu et al., 2003).

抗肿瘤特性

5-溴-3-(4-甲氧基苯基)-2,1-苯并异恶唑衍生物的抗肿瘤潜力已得到探索。一项研究合成了新的杂环并咔唑,包括 2-氨基-4-(3'-溴-4'-甲氧基苯基)-8-氯-11H-嘧啶并[4,5-a]咔唑,并评估了它们的体外抗肿瘤活性。一种特定化合物对癌细胞增殖表现出显着的治疗潜力 (Murali, Sparkes, & Prasad, 2017).

抗氧化活性

某些与 5-溴-3-(4-甲氧基苯基)-2,1-苯并异恶唑相似的溴苯酚衍生物表现出抗氧化特性。这些化合物从海红藻中分离出来,并显示出有效的自由基清除活性,表明在防止食品中氧化变质方面的潜在应用 (Li et al., 2011).

属性

IUPAC Name

5-bromo-3-(4-methoxyphenyl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2/c1-17-11-5-2-9(3-6-11)14-12-8-10(15)4-7-13(12)16-18-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEUUAXXKPVLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223119
Record name 4-(5-Bromo-2,1-benzisoxazol-3-yl)phenyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

728-21-2
Record name 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC406614
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(5-Bromo-2,1-benzisoxazol-3-yl)phenyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-3-(4-METHOXYPHENYL)-2,1-BENZISOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDQ2KGY7K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 148 g of potassium hydroxide in 300 ml of anhydrous methanol at 0° C. was added 21.3 g (0.145 mole) of 4-methoxy phenylacetonitrile. The mixture was stirred at 0° C. for 10 min. and then a solution of 25.4 g (0.126 mol) of p-bromo nitrobenzene in 300 ml of tetrahydrofuran and methanol (1:2) was slowly added over a period of 1 h. The deep purple mixture was continuously stirred and maintained at 0°-5° C. during addition. The temperature was then raised to 55° C. using a hot water bath and reaction mixture was stirred for another 3 h. On cooling, the reaction mixture was poured into 1500 ml of water, and the brown precipitate was separated by suction filtration. The product was washed twice with water followed by cold methanol. The yellow solid so obtained was recrystallized twice from methanol to give needle like light yellow crystals. Yield 19.5 g (51%). mp 137.1° C. Anal. calcd. for C14H10NO2Br: c, 55.29; H, 3.31; N, 4.61. Found: C, 54.99; H, 3.14; N, 4.62.
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Reactant of Route 2
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Reactant of Route 5
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Reactant of Route 6
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。